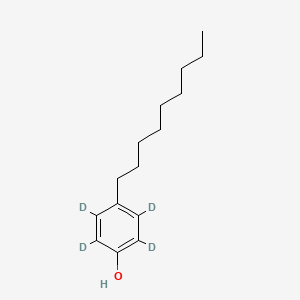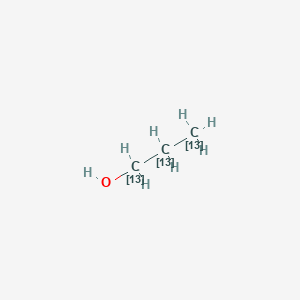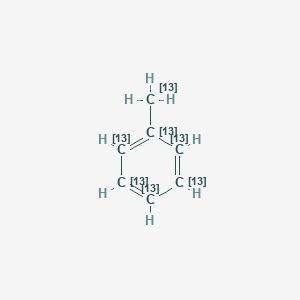
2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
Compounds with the oxadiazole ring, such as “2-(2,4-Difluorophenyl)-1,3,4-oxadiazole”, are often used in the synthesis of various organic compounds due to their unique chemical properties . They are known for their wide range of applications, including their use as starting materials in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes that start with the reaction of a difluorophenyl compound with another organic compound . The resulting product is then reacted with another reagent to form the intermediate compound. The final step involves the reaction of the intermediate with another reagent to form the desired compound .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Similar compounds have been shown to undergo various chemical reactions. For example, they can participate in reactions with aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include solubility in water, alcohols, and some organic solvents, a certain molecular mass, and a specific density .Aplicaciones Científicas De Investigación
Electron Transport in OLED Devices
2-(2,4-Difluorophenyl)-1,3,4-oxadiazole derivatives show significant promise in the field of Organic Light Emitting Diodes (OLEDs). The fluorination of 1,3,4-oxadiazole enhances electron transport properties, making them effective for use in OLED devices. This is demonstrated by the improved electron affinity and increased polarizability of fluorinated derivatives, which indicates their higher electronic activity compared to non-fluorinated counterparts (Tiwari et al., 2022).
Sensory Properties to Fluoride Anion
Highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s, such as those derived from 2,5-bis(pentafluorophenyl)-1,3,4-oxadiazole, have been found to exhibit sensory properties to fluoride anions. The electron-withdrawing oxadiazole group significantly enhances the reactivity of fluorine substituents, making these materials effective for fluoride anion sensing (Ding & Day, 2006).
Spectral-Luminescent Properties
The spectral-luminescent properties of 2-(2,6-Difluorophenyl)-1,3,4-oxadiazoles have been extensively studied. These compounds exhibit strong luminescence in the ultraviolet region, making them suitable for applications in luminescent materials (Mikhailov et al., 2018).
Green Synthesis Methods
Efficient and eco-friendly synthesis methods for 2-aryl-1,3,4-oxadiazole derivatives have been developed. These methods feature high yields, simplicity in purification, and use water as a reaction medium, demonstrating the potential for sustainable production of these compounds (Zhu et al., 2015).
Luminescence Properties
Studies on 2-(2,6-Difluorophenyl)-1,3,4-oxadiazoles have revealed strong luminescence properties, particularly when modified with allyl or arenesulfonyl groups. These modified oxadiazoles show potential for use in ultraviolet luminescent materials (Mikhailov et al., 2018).
Interface with Metals in OLEDs
The interface of oxadiazole derivatives with metals, particularly in the context of OLEDs, is crucial. The structure of these molecules on surfaces like Cu(111) has been studied to understand their behavior in thin films and their application in OLEDs (Kwon et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPBLVDSJLJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




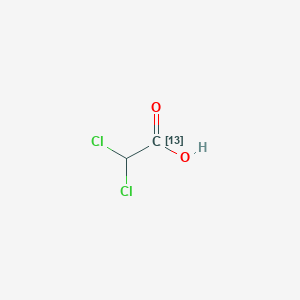
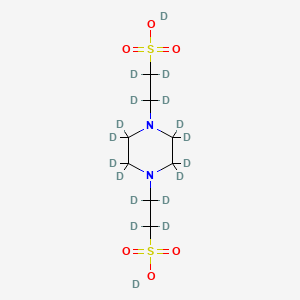
![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
